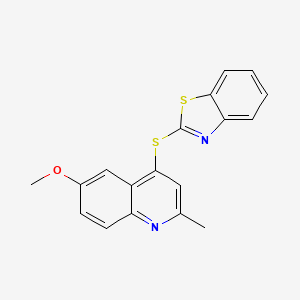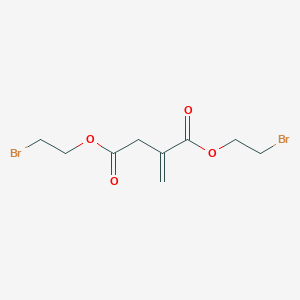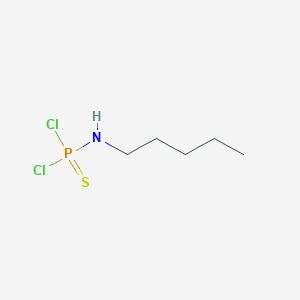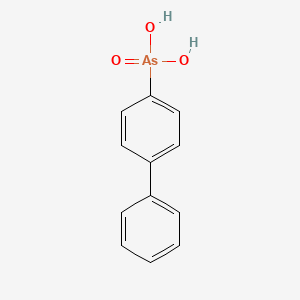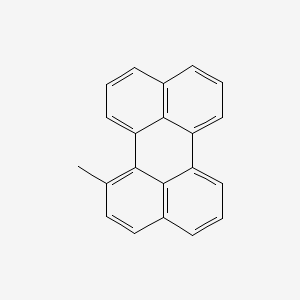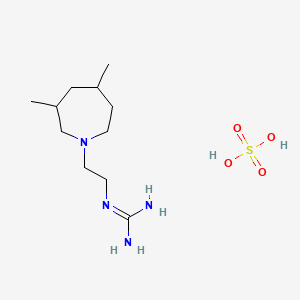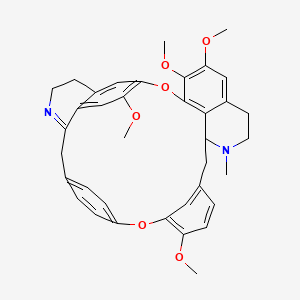
Thalmethine, O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalmethine, O-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound is characterized by the presence of a methyl group attached to the oxygen atom, which influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalmethine, O-methyl- typically involves the O-methylation of phenolic compounds. One efficient method for this process uses tetramethylammonium hydroxide (TMAOH) as an alkylating agent under microwave irradiation. This method employs ethanol as a green reaction medium and achieves high yields at temperatures around 120°C . Traditional methods often use toxic methylating agents like methyl iodide or dimethyl sulfate, but the TMAOH method is more environmentally friendly and selective .
Industrial Production Methods
Industrial production of Thalmethine, O-methyl- may involve large-scale O-methylation processes using similar principles as the laboratory methods. The use of microwave-assisted techniques and green solvents can be scaled up to meet industrial demands while maintaining efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Thalmethine, O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or tosylates can facilitate substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Thalmethine, O-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Thalmethine, O-methyl- is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism by which Thalmethine, O-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thalmethine: The parent compound without the O-methyl group.
O-methylphenol: A structurally similar compound with different reactivity.
Methylxanthines: Compounds like caffeine and theobromine, which also contain methyl groups attached to oxygen atoms .
Uniqueness
Thalmethine, O-methyl- is unique due to its specific structural configuration and the presence of the O-methyl group, which influences its chemical behavior and potential applications. Its selective reactivity and environmentally friendly synthesis methods further distinguish it from similar compounds.
Properties
CAS No. |
5979-99-7 |
|---|---|
Molecular Formula |
C37H38N2O6 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3 |
InChI Key |
KWMNYKFCHLBZBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)

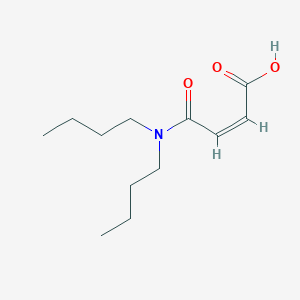
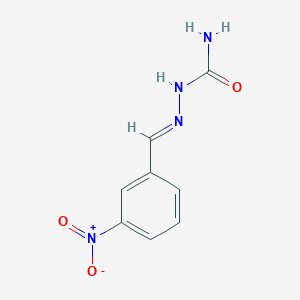

![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
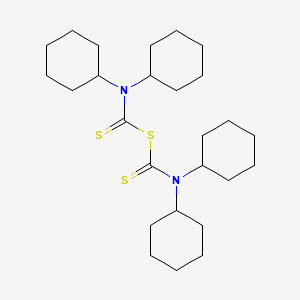
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
